SB1317

Übersicht

Beschreibung

Zotiraciclib, auch bekannt als TG02 oder SB1317, ist ein potenter oraler, spektrumselektiver Kinase-Inhibitor, der in erster Linie für sein Potenzial in der Krebsbehandlung untersucht wird. Es wurde in Singapur von S*BIO Pte Ltd entdeckt und gehört zur Kategorie der kleinen Molekül-Makrozyklen. Zotiraciclib ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und wirkt durch die Depletion von Myc durch die Inhibition der Cyclin-abhängigen Kinase 9 (CDK9) .

Wissenschaftliche Forschungsanwendungen

Zotiraciclib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es dient als Modellverbindung für die Untersuchung von Kinase-Inhibitoren und deren Interaktionen.

Biologie: Zotiraciclib wird verwendet, um zelluläre Prozesse zu untersuchen, die CDK9 und andere Kinasen betreffen.

Medizin: Es wird in erster Linie für sein Potenzial zur Behandlung verschiedener Krebsarten, darunter Glioblastom multiforme und diffuses intrinsisches Ponsgliom, erforscht

Wirkmechanismus

Zotiraciclib übt seine Wirkungen aus, indem es die Cyclin-abhängige Kinase 9 (CDK9) hemmt, was zur Depletion von Myc führt, einem Protein, das in vielen Krebsarten überexprimiert wird. Durch die Inhibition von CDK9 verhindert Zotiraciclib die Phosphorylierung der RNA-Polymerase II und stört so die Transkription von Genen, die für das Überleben und die Proliferation von Krebszellen unerlässlich sind .

Wirkmechanismus

Target of Action

Zotiraciclib, also known as SB1317, is a potent inhibitor of Cyclin-dependent kinase 2 (CDK2) , Janus kinase 2 (JAK2) , and Fms-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for cancer therapeutics .

Mode of Action

Zotiraciclib acts by inhibiting its primary targets, leading to a series of cellular changes. Specifically, it depletes short-lived survival proteins such as c-MYC and MCL-1 through the inhibition of CDK9 . This inhibition disrupts the cell cycle and impedes the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2, JAK2, and FLT3 by Zotiraciclib affects multiple biochemical pathways. The most significant is the disruption of the cell cycle, primarily through the inhibition of CDK2. Additionally, the inhibition of JAK2 and FLT3 can disrupt various signal transduction pathways, further inhibiting the proliferation of cancer cells .

Pharmacokinetics

Zotiraciclib exhibits moderate to high systemic clearance, a high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . Zotiraciclib is metabolically stable in human and dog liver microsomes relative to mouse and rat, and is mainly metabolized by CYP3A4 and CY1A2 in vitro .

Result of Action

The primary result of Zotiraciclib’s action is the effective inhibition of cancer cell proliferation . By depleting survival proteins and disrupting key biochemical pathways, Zotiraciclib can significantly inhibit the growth of tumors .

Action Environment

The action of Zotiraciclib can be influenced by various environmental factors. For instance, it has been found to cross the blood-brain barrier, making it potentially effective for treating brain cancers . Furthermore, Zotiraciclib has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .

Biochemische Analyse

Biochemical Properties

Zotiraciclib is a multi-kinase inhibitor of CDK2, JAK2, and FLT3 . It interacts with these enzymes, inhibiting their function and thus playing a significant role in biochemical reactions .

Cellular Effects

Zotiraciclib exerts its effects on various types of cells and cellular processes. It influences cell function by depleting short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Zotiraciclib involves specific inhibition of cyclin-dependent kinase (CDK) 9 . This leads to the depletion of survival proteins, thereby exerting its effects at the molecular level . It also involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Zotiraciclib depletes short-lived survival proteins, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that Zotiraciclib has been granted orphan drug designation by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas .

Metabolic Pathways

Zotiraciclib is involved in several metabolic pathways due to its interaction with CDK2, JAK2, and FLT3 . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that Zotiraciclib is an orally bioavailable compound , suggesting that it can be transported and distributed within the body.

Subcellular Localization

It is known that Zotiraciclib crosses the blood-brain barrier , suggesting that it may be localized in specific compartments or organelles within the cell.

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für Zotiraciclib umfassen mehrere Schritte, einschließlich der Bildung seiner makrocyclischen Struktur. Die industriellen Produktionsmethoden sind in der verfügbaren Literatur nicht ausführlich beschrieben, beinhalten aber typischerweise den Einsatz fortschrittlicher organischer Synthesetechniken, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Zotiraciclib unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade nicht umfassend dokumentiert sind.

Reduktion: Ähnlich wie bei der Oxidation können Reduktionsreaktionen auftreten, sind aber weniger häufig.

Substitution: Zotiraciclib kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

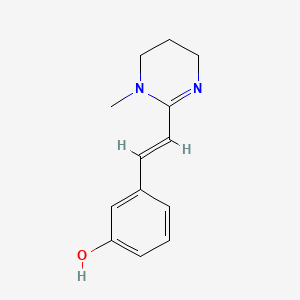

Vergleich Mit ähnlichen Verbindungen

Zotiraciclib ist einzigartig durch seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine potente Inhibition von CDK9. Ähnliche Verbindungen umfassen:

Alvocidib: Ein weiterer CDK9-Inhibitor, der zur Behandlung von akuter myeloischer Leukämie eingesetzt wird.

Atuveciclib: Zielt ebenfalls auf CDK9 ab und wird für ähnliche Anwendungen untersucht.

Diese Verbindungen teilen die gemeinsame Eigenschaft, CDK9 zu zielen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen.

Eigenschaften

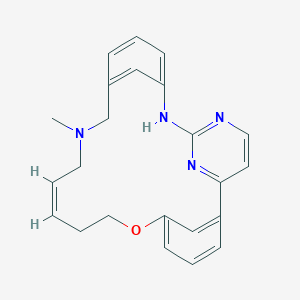

IUPAC Name |

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337151 | |

| Record name | Zotiraciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204918-72-8 | |

| Record name | Zotiraciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotiraciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotiraciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOTIRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

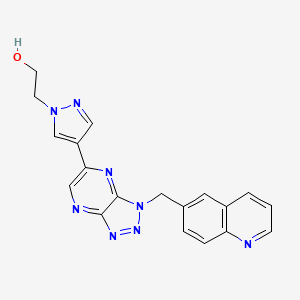

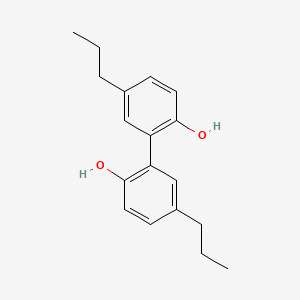

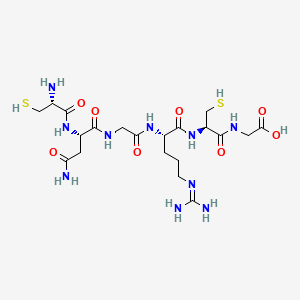

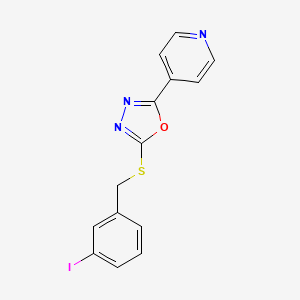

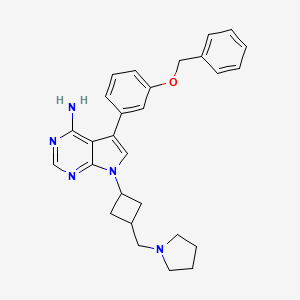

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)